3-Bromo-4-fluoro-2-iodoaniline
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Overview
Description
3-Bromo-4-fluoro-2-iodoaniline is an aromatic amine with the molecular formula C6H4BrFIN This compound is characterized by the presence of bromine, fluorine, and iodine substituents on the benzene ring, making it a highly functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-iodoaniline typically involves multi-step reactions. One common method includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms.
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed amination reactions. These methods are efficient and allow for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Palladium-Catalyzed Reactions: Palladium catalysts are used for amination and cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted anilines .
Scientific Research Applications
3-Bromo-4-fluoro-2-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-iodoaniline involves its interaction with various molecular targets. The presence of multiple halogen atoms allows it to participate in unique chemical reactions, influencing its reactivity and interaction with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: An aromatic amine with an iodine substituent.
2-Bromoaniline: An aromatic amine with a bromine substituent.
4-Bromo-2-iodoaniline: Similar structure but lacks the fluorine substituent .
Uniqueness
3-Bromo-4-fluoro-2-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents provides it with distinct chemical properties and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C6H4BrFIN |
---|---|
Molecular Weight |
315.91 g/mol |
IUPAC Name |
3-bromo-4-fluoro-2-iodoaniline |
InChI |
InChI=1S/C6H4BrFIN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
InChI Key |
ODWQBNJNANLRGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)I)Br)F |
Origin of Product |
United States |
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